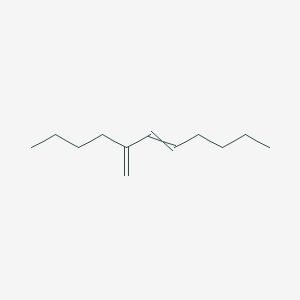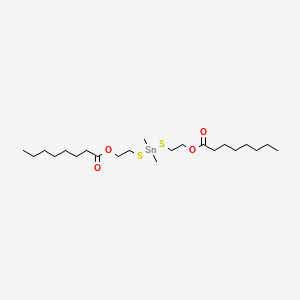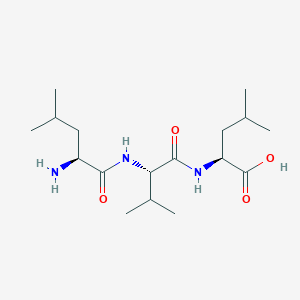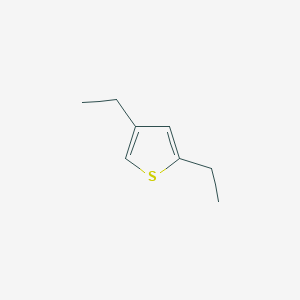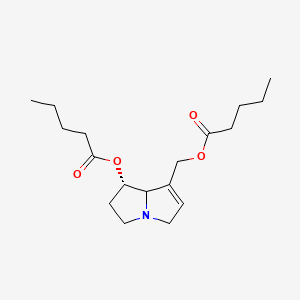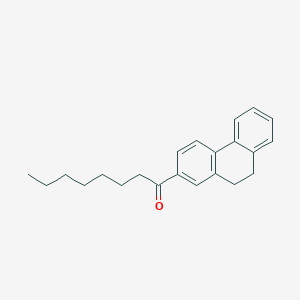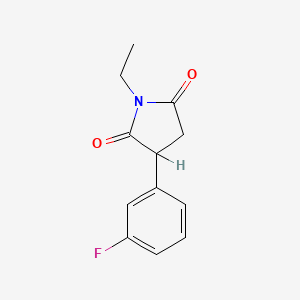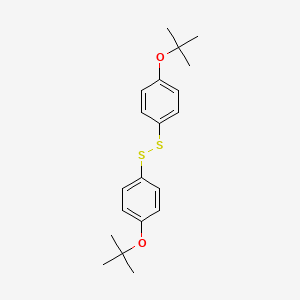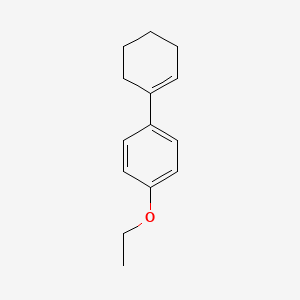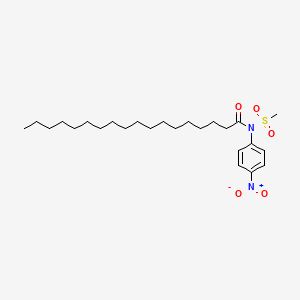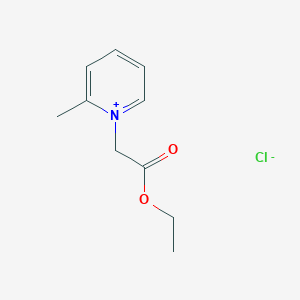
Pyridinium, 1-(2-ethoxy-2-oxoethyl)-2-methyl-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridinium, 1-(2-ethoxy-2-oxoethyl)-2-methyl-, chloride is a compound belonging to the class of pyridinium-based ionic liquids. These compounds are known for their unique properties such as low volatility, non-flammability, and high thermal and chemical stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1-(2-ethoxy-2-oxoethyl)-2-methyl-, chloride typically involves the reaction of 2-methylpyridine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Pyridinium, 1-(2-ethoxy-2-oxoethyl)-2-methyl-, chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridinium compounds .
Applications De Recherche Scientifique
Pyridinium, 1-(2-ethoxy-2-oxoethyl)-2-methyl-, chloride has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments
Mécanisme D'action
The mechanism of action of Pyridinium, 1-(2-ethoxy-2-oxoethyl)-2-methyl-, chloride as a corrosion inhibitor involves its adsorption onto the metal surface, forming a protective film that prevents corrosion. The compound interacts with the metal surface through electrostatic interactions and hydrogen bonding, which stabilizes the protective layer and enhances its effectiveness .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-ethoxy-2-oxoethyl)pyridinium iodide
- 1-(2-ethoxy-2-oxoethyl)pyridinium bromide
- 4-methyl-1-(3-phenoxypropyl)pyridinium bromide
Uniqueness
Compared to similar compounds, Pyridinium, 1-(2-ethoxy-2-oxoethyl)-2-methyl-, chloride exhibits higher thermal stability and better corrosion inhibition properties. Its unique structure allows for more efficient adsorption onto metal surfaces, making it a more effective corrosion inhibitor .
Propriétés
Numéro CAS |
58963-28-3 |
|---|---|
Formule moléculaire |
C10H14ClNO2 |
Poids moléculaire |
215.67 g/mol |
Nom IUPAC |
ethyl 2-(2-methylpyridin-1-ium-1-yl)acetate;chloride |
InChI |
InChI=1S/C10H14NO2.ClH/c1-3-13-10(12)8-11-7-5-4-6-9(11)2;/h4-7H,3,8H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
RPYDJPLZWGMMEF-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)C[N+]1=CC=CC=C1C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


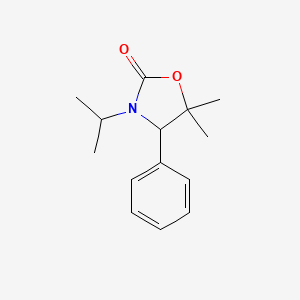
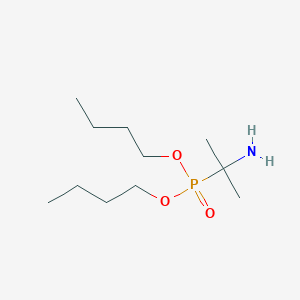
![7-Ethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14606930.png)
